2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a thioacetamide linker and two distinct aromatic substituents: a 4-amino-5-(m-tolyl) group on the triazole ring and a 3-chloro-4-fluorophenyl moiety on the acetamide sidechain. Such structural motifs are common in medicinal chemistry, where the triazole core provides metabolic stability, and halogenated aryl groups enhance lipophilicity and target binding .
Properties
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5OS/c1-10-3-2-4-11(7-10)16-22-23-17(24(16)20)26-9-15(25)21-12-5-6-14(19)13(18)8-12/h2-8H,9,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQFLQFJADOUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Thioether Formation: The triazole intermediate is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydroxide or potassium carbonate.
Acetamide Substitution: The final step involves the acylation of the amino group on the triazole ring with 3-chloro-4-fluoroacetyl chloride in the presence of a base like triethylamine to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, would be integral to the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of nitro groups.
Halogenated Derivatives: From electrophilic aromatic substitution.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further development in pharmaceuticals.
Medicine
In medicine, research is ongoing to explore its efficacy as an anticancer agent. The compound’s ability to interfere with cellular processes in cancer cells is of particular interest.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial degradation.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with cellular targets such as enzymes or receptors. The triazole ring and the acetamide group are crucial for binding to these targets, leading to inhibition of enzyme activity or disruption of cellular pathways. This can result in the death of microbial cells or the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,2,4-Triazole-Acetamide Family
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations
- Substituent Effects on Activity :
- The 3-chloro-4-fluorophenyl group in the target compound may enhance electrophilic interactions with biological targets compared to less halogenated analogs (e.g., VUAA1’s 4-ethylphenyl). Chlorine and fluorine atoms improve metabolic stability and membrane permeability .
- Pyridinyl substituents (e.g., in VUAA1 and OLC15) confer ion-channel modulation properties, particularly in insect olfactory receptors .
- Synthetic Feasibility :
Research Findings and Pharmacological Implications
Antimicrobial Potential
While direct data are absent, analogs like N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (melting point 127°C) demonstrate activity against bacterial and fungal strains, likely via inhibition of cell-wall synthesis enzymes . The target compound’s 4-amino group and chloro-fluorophenyl sidechain may similarly disrupt microbial membranes or enzymatic pathways.
Ion Channel Modulation
VUAA1 and OLC15 highlight the role of triazole-acetamides in modulating Orco ion channels , critical for insect olfaction. The target compound’s m-tolyl group (a methyl-substituted phenyl) could alter steric interactions in channel binding compared to pyridinyl or ethylphenyl groups .
Biological Activity
The compound 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide belongs to the class of thio-substituted 1,2,4-triazoles. This class is noted for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific structure of this compound enhances its potential therapeutic applications through various mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 373.86 g/mol. The compound features a triazole ring that is known for its ability to interact with biological targets, making it a subject of interest in medicinal chemistry.
Biological Activities
Research indicates that compounds containing triazole rings exhibit significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various microorganisms. Triazole derivatives are often recognized for their effectiveness against fungi and bacteria due to their ability to interfere with cell membrane synthesis and function.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. Studies on related triazole compounds have demonstrated their ability to target specific enzymes involved in cancer progression, such as tyrosine kinases and cathepsins.
- Enzyme Inhibition : The compound may act as an inhibitor of cathepsin X, a cysteine protease implicated in cancer metastasis and neurodegenerative diseases. Inhibitors targeting cathepsin X have been shown to reduce tumor cell migration and promote neurite outgrowth in neuronal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the triazole ring allows for interaction with enzyme active sites, leading to inhibition.
- Modulation of Signaling Pathways : By affecting key signaling pathways involved in cell proliferation and survival, the compound can exert therapeutic effects against cancer cells.
Research Findings
Recent studies have evaluated the biological activity of similar triazole derivatives. For example:
| Compound | Activity | IC50 (μM) | Reference |
|---|---|---|---|
| 2-(4-amino-5-(m-tolyl)-1H-1,2,4-triazole) | Anticancer | 18.76 | |
| 2-(5-(p-tolyl)-triazole) | Antifungal | N/A | |
| N-cyclohexyl-2-[5-(4-pyridyl)-triazole] | Antimicrobial | IC50 = 0.74 |
The above table summarizes findings from various studies indicating the potential efficacy of triazole derivatives in different biological contexts.
Case Studies
In a study assessing the anticancer potential of triazole derivatives, compounds were screened against human colon cancer (HCT116) cell lines. Notably, some derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin . This highlights the potential for developing new treatments based on structural modifications of triazoles.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution. A typical procedure involves reacting 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol with N-(3-chloro-4-fluorophenyl)chloroacetamide in ethanol under basic conditions (e.g., aqueous KOH). The mixture is refluxed for 1–2 hours, followed by precipitation in water, filtration, and recrystallization from ethanol. This method aligns with protocols for analogous triazole-thioacetamides .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and aromatic proton environments. For example, the m-tolyl group’s methyl protons resonate at ~2.3 ppm, while the triazole NH2 appears as a broad singlet near 5.5 ppm .
- IR Spectroscopy : Stretching frequencies for C=S (∼1200 cm⁻¹), C=O (∼1680 cm⁻¹), and NH2 (∼3300 cm⁻¹) validate key functional groups .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z ~414).
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates compared to ethanol, reducing side reactions .
- Base Strength : Substitute KOH with stronger bases (e.g., NaH) to accelerate thiol deprotonation, but monitor for hydrolysis of chloroacetamide .
- Temperature Control : Lower reflux temperatures (60–70°C) may prevent decomposition, as seen in analogous triazole syntheses .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) can isolate the product from unreacted thiol or acetamide byproducts .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Replace m-tolyl with electron-withdrawing groups (e.g., Cl, CF3) to assess impact on bioactivity. Similarly, modify the 3-chloro-4-fluorophenyl moiety to study halogen effects .
- Biological Assays : Test derivatives in standardized assays (e.g., antimicrobial MIC, cytotoxicity via MTT) under controlled conditions (pH 7.4, 37°C) to correlate substituents with activity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or microbial enzymes, guiding SAR hypotheses .
Q. How can contradictions in reported biological activity data for triazole-thioacetamides be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and compound concentrations (e.g., 10 µM) to eliminate variability .
- Meta-Analysis : Compare logP, solubility, and steric parameters across analogs using QSAR tools (e.g., MOE) to identify physicochemical outliers causing discrepancies .
- Dose-Response Curves : Generate IC50 values for conflicting compounds to assess potency gradients, ensuring activity thresholds are consistently applied .
Q. What computational approaches are suitable for predicting the electronic and steric properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map HOMO-LUMO gaps and electrostatic potentials, explaining reactivity or binding modes .
- Molecular Dynamics (MD) : Simulate solvation in water/ethanol mixtures (GROMACS) to assess stability and aggregation tendencies, critical for formulation studies .
- Docking Studies : Target the compound against crystallized proteins (e.g., PDB: 1M17) to prioritize experimental validation of predicted interactions .
Methodological Notes
- Synthesis : Evidence from analogous triazole derivatives highlights ethanol/KOH as a baseline system, but DMF/NaH may offer higher yields for sterically hindered analogs .
- SAR : The 3-chloro-4-fluorophenyl group’s electronegativity likely enhances target binding, while m-tolyl’s hydrophobicity may improve membrane permeability .
- Data Conflict Resolution : Contradictions in bioactivity often stem from assay conditions (e.g., serum content, incubation time). Standardizing these parameters is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
